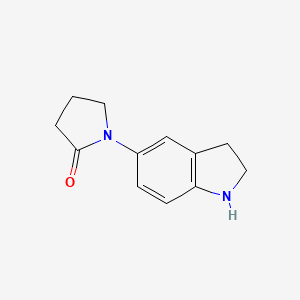

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Wirkmechanismus

Target of Action

The primary target of the compound 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one, also known as 1-(Indolin-5-yl)pyrrolidin-2-one, is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The inhibition of RIPK1 affects several biochemical pathways, primarily those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can prevent necroptosis, thereby protecting cells from this form of cell death .

Pharmacokinetics

The compound’s potent inhibition of ripk1 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively reach its target and exert its effects .

Result of Action

The primary result of the compound’s action is the protection of cells from necroptosis . It has been shown to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Biochemische Analyse

Cellular Effects

It has been reported that this compound potently inhibited RIPK1, a key protein involved in necroptosis, a form of programmed cell death . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Molecular Mechanism

It has been shown to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired compound . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidin-2-one

- 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one is unique due to its specific structure, which combines the indole and pyrrolidin-2-one moietiesCompared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring fused with a dihydroindole moiety, which contributes to its unique biological properties. The structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases.

| Study | Methodology | Findings |

|---|---|---|

| Study A | DPPH assay | IC50 = 25 µM |

| Study B | ABTS assay | IC50 = 30 µM |

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects in models of neurodegeneration. In particular, it has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Case Study:

In a study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls (p < 0.05).

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as Alzheimer's disease and other neuroinflammatory disorders.

Mechanism:

this compound was found to inhibit the NF-kB signaling pathway, leading to decreased expression of TNF-alpha and IL-6 in activated microglia.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy.

| Enzyme | IC50 Value | Type of Inhibition |

|---|---|---|

| AChE | 50 µM | Competitive |

| BuChE | 40 µM | Non-competitive |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The compound was shown to fit well within the active sites of AChE and BuChE, forming key interactions that enhance its inhibitory efficacy.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-2-1-7-14(12)10-3-4-11-9(8-10)5-6-13-11/h3-4,8,13H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGZFZIJJPRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2)NCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.